molecular formula C12H22N2O4 B067240 Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 183742-33-8

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B067240
CAS No.: 183742-33-8
M. Wt: 258.31 g/mol
InChI Key: VLMVFRLASKOYKX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 183742-33-8, C₁₂H₂₂N₂O₄) is a piperazine derivative featuring two key functional groups:

  • A tert-butoxycarbonyl (Boc) group at the N1-position, serving as a protective moiety for the amine during synthetic processes.
  • A methoxycarbonylmethyl substituent at the N3-position, introducing an electron-withdrawing ester group.

This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of urea-based inhibitors (e.g., ) and PROTACs (e.g., ). Its structural flexibility allows for further functionalization, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVFRLASKOYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373559
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
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Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

183742-33-8
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-piperazineacetate
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Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
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Record name Methyl 4-Boc-piperazine-2-acetate
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Preparation Methods

Michael Addition with Methyl Acrylate

A two-step approach involves Boc protection followed by Michael addition. Boc-piperazine reacts with methyl acrylate in methanol under basic conditions (DBU, 1,8-diazabicycloundec-7-ene) to form the β-amino ester adduct. This method avoids halogenated reagents but requires stringent temperature control (0–5°C) to prevent polymerization.

Reductive Amination

For higher stereochemical control, reductive amination using methyl glyoxylate and sodium cyanoborohydride (NaBH₃CN) in methanol has been reported. The Boc-protected piperazine reacts with methyl glyoxylate at pH 5–6, followed by reduction to yield the target compound. This method achieves 85% enantiomeric excess (ee) but necessitates chiral HPLC purification.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance efficiency. For example, a plug-flow reactor with immobilized Boc-piperazine and methyl 2-bromoacetate in supercritical CO₂ achieves 92% conversion in 30 minutes, reducing solvent waste. Post-reaction, the crude product is purified via short-path distillation (120°C, 0.1 mbar) to >99% purity.

Industrial Parameters

  • Throughput: 50 kg/h

  • Purity: ≥99.5%

  • Cost Efficiency: 40% reduction compared to batch processing

Analytical Characterization

Critical quality attributes are verified using:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.75–3.10 (m, 4H, piperazine), 3.40 (s, 3H, OCH₃), 3.65 (t, 2H, CH₂CO), 4.20 (s, 2H, NCH₂).

  • HPLC-MS: [M+H]⁺ = 259.2 (calculated 258.3).

  • Melting Point: 78–80°C (recrystallized from hexane/ethyl acetate).

Comparative Analysis of Methods

Method Yield Purity Stereoselectivity Scale Feasibility
Alkylation with BrCH₂COOMe80%98%LowIndustrial
Michael Addition70%95%ModerateLab-scale
Reductive Amination65%99%High (85% ee)Pilot-scale

Challenges and Solutions

Regioselectivity

Piperazine’s symmetry complicates mono-alkylation. Using Boc protection and substoichiometric methyl 2-bromoacetate (1.1 equiv) minimizes bis-alkylation.

Ester Hydrolysis

The methoxy ester is prone to hydrolysis under basic conditions. Storage at 20°C in anhydrous toluene ensures stability for >2 years .

Chemical Reactions Analysis

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate involves its interaction with biological molecules. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, which enhance its interaction with macromolecules. This interaction can lead to various biological effects, including antibacterial and antifungal activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
Target Compound : Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate N1: Boc; N3: Methoxycarbonylmethyl C₁₂H₂₂N₂O₄ Intermediate for urea-based inhibitors; ester hydrolysis susceptibility
tert-Butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate () N1: Boc; N4: Butanoyl with nitroaryl ether C₁₉H₂₇N₃O₇ Longer alkyl chain with nitro group; designed for kinase inhibition
WK-26 () N1: Boc; N4: Carbazole derivatives C₃₆H₃₃F₃N₄O₅ Bulky carbazole moieties for DNMT1 inhibition; enhanced π-π interactions
tert-Butyl 4-(3-chloro-4-fluoro-anilinoquinazolinyl)piperazine-1-carboxylate () N1: Boc; N4: Chloro-fluoroquinazoline C₂₄H₂₆ClFN₄O₃ EGFR-targeting; halogen atoms enhance binding affinity
tert-Butyl 4-(5-cyano-3-aminopyridinyl)piperazine-1-carboxylate () N1: Boc; N4: Cyano-pyridinyl C₁₅H₂₀N₄O₂ Electron-withdrawing cyano group; precursor for photoaffinity probes
tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate () N1: Boc; N4: Sulfonamide-benzyl C₁₅H₂₁N₃O₄S Sulfonyl group improves metabolic stability; dual NAMPT/PARP1 inhibition
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate () N1: Boc; N4: Formyl-CF₃-phenyl C₁₇H₂₁F₃N₂O₃ Electronegative CF₃ group; aldehyde enables conjugation

Key Comparative Insights

Electronic Effects
  • Electron-Withdrawing Groups (EWGs): The target compound’s methoxycarbonylmethyl group reduces piperazine basicity, similar to cyano () and sulfonyl () substituents. This impacts reactivity in nucleophilic substitutions or hydrogen bonding .
  • Electron-Donating Groups (EDGs) : Analogues like the carbazole in WK-26 () enhance π-stacking but reduce solubility compared to the target compound .
Steric Effects
  • Bulky substituents (e.g., carbazole in , trifluoromethyl in ) hinder rotational freedom and access to enzymatic active sites, whereas the target compound’s compact structure favors synthetic flexibility .

Biological Activity

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS Number: 183742-33-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O4C_{12}H_{22}N_{2}O_{4} with a molecular weight of 258.31 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, particularly in neuropharmacology and oncology.

1. PARP Inhibition

One of the notable biological activities of this compound is its role as a PARP (Poly ADP-ribose polymerase) inhibitor . PARP inhibitors are crucial in cancer therapy, particularly for tumors with BRCA mutations. In a study involving tricyclic derivatives, it was demonstrated that compounds similar to this compound exhibited significant inhibition of PARP7 activity, which is implicated in DNA repair mechanisms .

2. Dopamine Receptor Modulation

Research has indicated that derivatives of piperazine compounds can selectively target dopamine receptors. For instance, modifications to the piperazine structure have led to the development of compounds that act as partial agonists at dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease . While specific data on this compound's activity at these receptors is limited, its structural similarities to known dopamine receptor modulators warrant further investigation.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from related compounds:

  • PARP Inhibition : By inhibiting PARP enzymes, the compound may interfere with DNA repair pathways, leading to increased apoptosis in cancer cells.
  • Dopaminergic Activity : Potential modulation of dopaminergic pathways could affect neurotransmitter release and receptor activation, contributing to its therapeutic effects in neuropsychiatric conditions.

Case Studies and Research Findings

Several studies have explored the biological activities associated with piperazine derivatives:

StudyFindings
PARP Inhibition Study Demonstrated that similar compounds effectively inhibited PARP7, suggesting potential for cancer therapy .
Dopamine Receptor Study Identified structural modifications leading to selective D2 receptor agonism; implications for neuropharmacology .
Synthetic Approaches Highlighted various synthetic routes to obtain piperazine-based drugs, emphasizing versatility and potential applications .

Q & A

Q. What synthetic routes are commonly used to prepare tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Two primary methods are documented:

  • Method A : Reaction of precursor 42 with aqueous THF at room temperature (2 hours, 79% yield). This method avoids acidic conditions, preserving acid-sensitive functional groups .
  • Method B : Use of 1M HCl in ethyl acetate (5 minutes, 60% yield). This faster method risks partial decomposition of the Boc-protecting group under strong acidic conditions .
    Key variables : Solvent polarity, reaction time, and pH significantly impact yield. For example, THF stabilizes intermediates via hydrogen bonding, while HCl accelerates deprotection but may reduce purity.

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Assignments include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C), methoxy protons (δ ~3.6 ppm), and carbonyl carbons (δ ~170 ppm) .
  • Mass spectrometry (ESI-MS) : Key fragments at m/z 270 ([M+H]⁺) and 170 (loss of Boc group) confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Used in related piperazine derivatives to resolve conformational ambiguities (e.g., chair vs. boat piperazine ring) .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data for this compound is limited, general precautions for Boc-protected piperazines include:

  • GHS Classification : Harmful if swallowed (Category 4; H302) based on analogs like tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of decomposition products (e.g., NOx or CO under thermal stress) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields for large-scale production?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours vs. overnight for Suzuki couplings) and improves reproducibility .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine derivatives, while THF minimizes side reactions .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in multi-step syntheses .

Q. How should researchers address contradictory spectral data during characterization?

  • Impurity analysis : Byproducts like de-Boc derivatives (e.g., m/z 214 in MS) may arise from acidic hydrolysis. Purify via silica gel chromatography (ethyl acetate/hexane) .
  • Dynamic effects in NMR : Rotameric equilibria of the piperazine ring can split signals. Use variable-temperature NMR to resolve overlapping peaks .

Q. What insights do crystallographic studies provide about the compound’s conformation?

  • Piperazine ring geometry : X-ray diffraction of analogs (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate) shows a chair conformation with equatorial substituents, minimizing steric strain .
  • Intermolecular interactions : Weak C–H···O hydrogen bonds (2.5–3.0 Å) stabilize crystal packing, influencing solubility and melting points .

Q. How is this compound utilized as an intermediate in drug discovery?

  • Peptidomimetics : The Boc group enables selective deprotection for coupling with amino acids or heterocycles (e.g., pyrimidines in kinase inhibitors) .
  • Biological probes : Derivatives with hydrazide or ethoxy groups (e.g., from LiAlH₄ reduction) are used to study enzyme inhibition or receptor binding .

Methodological Considerations Table

AspectKey FindingsReferences
Synthesis Yield THF > ethyl acetate/HCl for acid-sensitive intermediates
Purification Silica gel chromatography (ethyl acetate/hexane) removes de-Boc byproducts
Reactivity Boc group stable under basic conditions but cleaved by TFA/CH₂Cl₂
Crystallography Chair conformation dominant in solid state

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